molecular formula C18H17N3O2 B11565260 (4E)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11565260
M. Wt: 307.3 g/mol
InChI Key: QDMGTKBASFJPGE-UHFFFAOYSA-N
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Description

(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-{[(2-HYDROXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H17N3O2/c1-12-7-3-5-9-16(12)21-18(23)14(13(2)20-21)11-19-15-8-4-6-10-17(15)22/h3-11,20,22H,1-2H3

InChI Key

QDMGTKBASFJPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3O

Origin of Product

United States

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